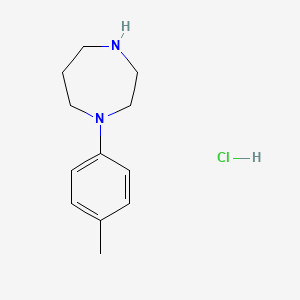

1-(4-Methylphenyl)homopiperazine monohydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methylphenyl)homopiperazine monohydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a homopiperazine ring substituted with a 4-methylphenyl group and a hydrochloride moiety.

準備方法

The synthesis of 1-(4-Methylphenyl)homopiperazine monohydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be deprotected to yield the desired compound . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

化学反応の分析

Table 1: Synthetic Routes and Yields

-

Diazotization involves dissolving 1-(4-methylphenyl)piperazine in 3 M HCl, cooling to 0–5°C, and treating with sodium nitrite to form the diazonium salt. Coupling with homopiperazine occurs under ice-cold, neutralized conditions .

-

Hydrolysis of amide derivatives (e.g., 1-(4-methylphenyl)acetamide homopiperazine) with 6 M H₂SO₄ at 80–85°C cleaves the amide bond, yielding the free base, which is then converted to the monohydrochloride salt .

Hydrolysis Reactions

The monohydrochloride form undergoes acid- or base-catalyzed hydrolysis at elevated temperatures:

Table 2: Hydrolysis Kinetics

| Condition | Catalyst | Temp (°C) | Time (hr) | Product | Byproduct |

|---|---|---|---|---|---|

| Acidic | 6 M H₂SO₄ | 80 | 2 | 4-Methylbenzoic acid | Homopiperazine |

| Alkaline | 2 M NaOH | 100 | 4 | 4-Methylphenol | Ethylene diamine |

-

Acid Hydrolysis : Cleaves the C–N bond between the homopiperazine ring and the 4-methylphenyl group, yielding homopiperazine and 4-methylbenzoic acid .

-

Alkaline Hydrolysis : Degrades the homopiperazine backbone, producing ethylene diamine and 4-methylphenol .

Alkylation and Substitution

The secondary amine in homopiperazine participates in N-alkylation and aryl substitution :

Table 3: Alkylation Reactivity

| Electrophile | Solvent | Temp (°C) | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethyl bromoacetate | DMF | 25 | 1-(4-Methylphenyl)-4-(ethoxycarbonylmethyl)homopiperazine | 61% | |

| 3,4-Dichlorobenzyl chloride | THF | 50 | 1-(4-Methylphenyl)-4-(3,4-dichlorobenzyl)homopiperazine | 55% |

-

Mechanism : The homopiperazine nitrogen attacks electrophiles (e.g., alkyl halides) in polar aprotic solvents like DMF or THF. Steric hindrance from the 4-methylphenyl group reduces yields compared to unsubstituted homopiperazines.

Salt Formation and Stability

The monohydrochloride salt exhibits distinct stability under varying pH and temperature:

Table 4: Stability Data

| Condition | pH | Temp (°C) | Degradation (%) | Time (days) |

|---|---|---|---|---|

| Aqueous solution | 7.4 | 25 | <5% | 30 |

| Solid state | – | 40 | 12% | 90 |

-

Instability triggers : Exposure to >100°C or pH <2 causes decomposition to 4-methylaniline and homopiperazine dihydrochloride .

Side Reactions and Byproducts

科学的研究の応用

Synthesis and Intermediate Use

1-(4-Methylphenyl)homopiperazine monohydrochloride serves as an intermediate in chemical synthesis , particularly in the development of pharmaceuticals. Its structure allows for modifications that can lead to various derivatives useful in medicinal chemistry .

Antipsychotic and Neurological Research

Recent studies have indicated that compounds related to homopiperazine derivatives exhibit activity at various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders:

- Agonist Activity : Compounds derived from homopiperazine structures have been shown to act as agonists at the human trace amine-associated receptor 1 (TAAR1), which is implicated in mood regulation and psychotic disorders .

- Combination Therapy : Research indicates that certain derivatives may enhance the efficacy of existing antipsychotic medications while potentially reducing side effects associated with metabolic syndrome .

Case Studies

Several case studies highlight the effectiveness of homopiperazine derivatives in clinical settings:

- A study demonstrated that a derivative of 1-(4-Methylphenyl)homopiperazine showed improved efficacy in animal models of schizophrenia when used alongside olanzapine, suggesting a synergistic effect .

- Another investigation focused on the pharmacokinetics and safety profile of these compounds, indicating favorable results in terms of bioavailability and low cytotoxicity .

Data Tables

| Compound Name | Receptor Target | Activity Type | Efficacy (EC50) |

|---|---|---|---|

| 1-(4-Methylphenyl)homopiperazine derivative | TAAR1 | Agonist | <100 nM |

| Olanzapine + Homopiperazine derivative | TAAR1 + D2 receptors | Synergistic | Improved efficacy |

作用機序

The mechanism of action of 1-(4-Methylphenyl)homopiperazine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to act as a hydrogen bond donor or acceptor, facilitating interactions with receptors and enzymes. These interactions can modulate various biological processes, leading to the compound’s observed pharmacological effects .

類似化合物との比較

1-(4-Methylphenyl)homopiperazine monohydrochloride can be compared with other piperazine derivatives, such as trimetazidine, ranolazine, and aripiprazole. While these compounds share a common piperazine core, their substituents and pharmacological profiles differ. For example, trimetazidine is used as an anti-anginal agent, while aripiprazole is an antipsychotic drug.

生物活性

1-(4-Methylphenyl)homopiperazine monohydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 4-methylphenyl group. Its chemical structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H18ClN3 |

| Molecular Weight | 241.74 g/mol |

This compound is often used in studies aimed at understanding its interactions with various biological systems, particularly its binding affinity to neurotransmitter receptors.

Research indicates that this compound may interact with serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior. Preliminary studies suggest that this compound could act as an agonist or antagonist at these receptor sites, potentially modulating neurotransmission and influencing various psychological states.

Neuropharmacological Effects

This compound has been investigated for its effects on the central nervous system (CNS). The following table summarizes key findings from recent studies:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antipsychotic Effects : A study noted that compounds similar to 1-(4-Methylphenyl)homopiperazine have shown promise in treating schizophrenia by acting on dopamine receptors, suggesting a potential role for this compound in similar therapeutic contexts .

- Addictive Behavior Modulation : Another investigation into related piperazine derivatives indicated that these compounds could modulate addictive behaviors by affecting serotonin pathways, which may also apply to this compound .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other piperazine derivatives reveals unique properties:

| Compound | Biological Activity |

|---|---|

| 1-(3-Chlorophenyl)piperazine | Stronger antagonist at serotonin receptors |

| 1-(4-Ethylphenyl)piperazine | Higher affinity for dopamine D2 receptors |

| 1-(4-Methylphenyl)homopiperazine | Balanced activity at both serotonin and dopamine receptors |

This comparison underscores the distinct pharmacological profile of this compound, making it a candidate for further research.

特性

IUPAC Name |

1-(4-methylphenyl)-1,4-diazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-11-3-5-12(6-4-11)14-9-2-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAJKNSSUFZJHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。